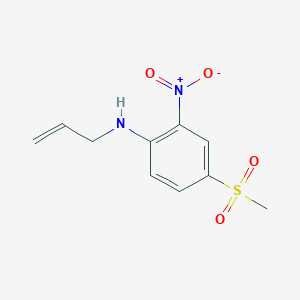
n-Allyl-4-(methylsulfonyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-4-(methylsulfonyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of an allyl group, a methylsulfonyl group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of allyl bromide and potassium carbonate as reagents, with the reaction being carried out under ultrasonic conditions to improve the reaction rate and yield
Industrial Production Methods
Industrial production of n-Allyl-4-(methylsulfonyl)-2-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and other advanced techniques can further improve the scalability and cost-effectiveness of the industrial production.
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-4-(methylsulfonyl)-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: DMSO as both an oxidant and solvent, often with microwave assistance.
Reduction: Hydrogen gas and Pd/C as a catalyst.
Substitution: Allyl bromide and potassium carbonate under ultrasonic conditions.
Major Products Formed
Oxidation: Sulfonyl oxoacetimides.
Reduction: n-Allyl-4-(methylsulfonyl)-2-aminoaniline.
Substitution: Various allylated derivatives.
Aplicaciones Científicas De Investigación
n-Allyl-4-(methylsulfonyl)-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Allyl-4-(methylsulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- n-Allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide .
- n-Allyl-4-[methyl(methylsulfonyl)amino]benzamide .
- n-Allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide .
Uniqueness
n-Allyl-4-(methylsulfonyl)-2-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
4-methylsulfonyl-2-nitro-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H12N2O4S/c1-3-6-11-9-5-4-8(17(2,15)16)7-10(9)12(13)14/h3-5,7,11H,1,6H2,2H3 |
Clave InChI |
REJNRAMSFIXZDO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)NCC=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















